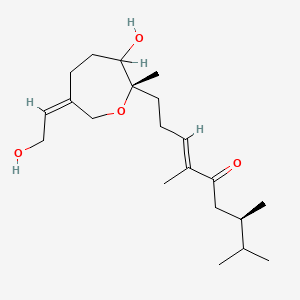

Monatanol

Description

BenchChem offers high-quality Monatanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monatanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67359-27-7 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(E,7R)-1-[(2S,6Z)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-4,7,8-trimethylnon-3-en-5-one |

InChI |

InChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h7,10,15,17,20,22,24H,6,8-9,11-14H2,1-5H3/b16-7+,18-10-/t17-,20?,21+/m1/s1 |

InChI Key |

CZBZIFYYQJXPKZ-JMQNYVPTSA-N |

SMILES |

CC(C)C(C)CC(=O)C(=CCCC1(C(CCC(=CCO)CO1)O)C)C |

Isomeric SMILES |

C[C@H](CC(=O)/C(=C/CC[C@]1(C(CC/C(=C/CO)/CO1)O)C)/C)C(C)C |

Canonical SMILES |

CC(C)C(C)CC(=O)C(=CCCC1(C(CCC(=CCO)CO1)O)C)C |

Synonyms |

monatanol |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Monatanol in Cellular Pathways

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Monatanol (Oxepane Diterpenoid / CAS 67359-27-7)

Executive Summary

Monatanol is a bioactive oxepane diterpenoid isolated from the Montanoa genus (specifically Montanoa tomentosa, known as Zoapatle). Historically investigated for its potent uterotonic and anti-fertility properties, recent pharmacological profiling has expanded its scope to include anxiolytic activity via GABAergic modulation and cytotoxic potential in specific cancer cell lines.

This guide dissects the molecular mechanisms of Monatanol, distinguishing its reproductive signaling pathways from its neurological and oncological targets. It serves as a blueprint for experimental validation in drug discovery pipelines.

⚠️ Nomenclature & Disambiguation Alert Monatanol (CAS 67359-27-7) is a specific diterpenoid. It is distinct from Monepantel (Zolvix), an amino-acetonitrile derivative used as an anthelmintic and mTOR inhibitor in cancer research. If your interest lies in mTOR signaling, refer to Monepantel. This guide focuses strictly on the oxepane diterpenoid Monatanol .

Molecular Target & Chemical Classification

Monatanol belongs to a unique class of oxepane diterpenoids , characterized by a seven-membered oxepane ring fused to a diterpene backbone. Its lipophilic nature allows rapid membrane permeation, facilitating interaction with intracellular signaling complexes and transmembrane receptors.

Key Pharmacophores[1][2]

-

Oxepane Ring : Critical for binding affinity to smooth muscle signaling complexes.

-

Hydroxyl/Ester Moieties : Modulate solubility and interaction with the GABA-A receptor allosteric sites.

| Feature | Specification |

| Chemical Class | Oxepane Diterpenoid |

| Primary Source | Montanoa tomentosa (Zoapatle) |

| Primary Targets | Smooth Muscle Ca²⁺ Channels, GABA-A Receptor, Mitochondrial Membranes |

| Key Analogs | Zoapatanol, Montanol, Tomexanthin |

Mechanism 1: Uterotonic & Reproductive Signaling

The classical application of Monatanol is the induction of uterine contraction (uterotonic effect). Unlike oxytocin, which acts via G-protein coupled receptors (GPCRs), Monatanol and its analogs (e.g., Zoapatanol) exert effects through Prostaglandin (PG) modulation and Calcium (Ca²⁺) mobilization .

Pathway Dynamics

-

Prostaglandin Synthesis Induction : Monatanol stimulates the release of PGF2α from the endometrium and myometrium.

-

Calcium Influx : The compound facilitates the opening of L-type Voltage-Gated Calcium Channels (VGCC) and potentially Store-Operated Calcium Entry (SOCE).

-

Luteolysis : In luteal cells, Monatanol disrupts steroidogenesis, inhibiting Progesterone secretion, which destabilizes the endometrial lining.

Signaling Diagram (Smooth Muscle Contraction)

Caption: Monatanol-induced uterotonic pathway involving prostaglandin synthesis loops and calcium mobilization.

Mechanism 2: Neurological Modulation (Anxiolytic)

Recent studies on Montanoa extracts have isolated Monatanol as a contributor to anxiolytic-like effects . This activity is distinct from the reproductive pathway and involves the Central Nervous System (CNS).

GABAergic Allosteric Modulation

-

Target : GABA-A Receptor (Chloride channel).

-

Mechanism : Monatanol acts as a positive allosteric modulator (PAM) , similar to benzodiazepines but with a distinct binding profile. It enhances the affinity of GABA for its receptor, increasing Cl⁻ influx and hyperpolarizing the neuron.

-

Validation : Effects are reversible by Picrotoxin (a non-competitive GABA antagonist) but potentially distinct from the Flumazenil binding site.

Mechanism 3: Cytotoxicity & Oncology

While less characterized than Monepantel (mTOR inhibitor), Monatanol and related diterpenoids exhibit cytotoxicity against specific tumor lines (e.g., P-388 leukemia, KB cells).

Mitochondrial Stress Pathway

-

Membrane Disruption : The lipophilic diterpene structure integrates into the mitochondrial outer membrane (MOM).

-

ROS Generation : Disruption of the Electron Transport Chain (ETC) leads to Reactive Oxygen Species (ROS) accumulation.

-

Apoptosis : Release of Cytochrome c and activation of Caspase-3/9 cascades.

Experimental Protocols for Validation

Protocol A: Uterine Strip Contractility Assay

Objective : Quantify the uterotonic potency of Monatanol relative to Oxytocin.

-

Tissue Prep : Isolate uterine horns from localized estrogen-primed Wistar rats.

-

Mounting : Suspend strips in an organ bath containing De Jalon’s solution at 37°C, aerated with 95% O₂ / 5% CO₂.

-

Equilibration : Apply 1g resting tension; equilibrate for 60 min.

-

Dosing : Administer Monatanol (dissolved in DMSO) in cumulative concentrations (10⁻⁹ to 10⁻⁵ M).

-

Measurement : Record isometric tension using a force-displacement transducer.

-

Control : Compare against Acetylcholine (10⁻⁶ M) and Oxytocin (10 mIU/mL).

-

Blockade Test : Pre-incubate with Indomethacin (COX inhibitor) to determine if the effect is PG-dependent.

Protocol B: GABA-A Electrophysiology (Patch Clamp)

Objective : Confirm positive allosteric modulation of GABA currents.

-

Cell Line : HEK293 cells transiently transfected with α1β2γ2 GABA-A receptor subunits.

-

Setup : Whole-cell patch-clamp configuration (Holding potential -60 mV).

-

Application :

-

Apply GABA (EC5 to EC20 concentration).

-

Co-apply GABA + Monatanol (1–100 µM).

-

-

Analysis : Measure the percentage increase in peak Cl⁻ current amplitude.

-

Validation : Co-apply Picrotoxin to confirm channel specificity.

Data Summary: Biological Activity Profile

| Biological Activity | Target System | Mechanism | Key Inhibitor/Antagonist |

| Uterotonic | Smooth Muscle (Myometrium) | Ca²⁺ Influx, PG Synthesis | Indomethacin, Nifedipine |

| Anxiolytic | CNS (Limbic System) | GABA-A Receptor Modulation | Picrotoxin |

| Anti-Fertility | Luteal Cells | Progesterone Suppression | hCG (partial rescue) |

| Cytotoxic | Cancer Cells (Leukemia) | Mitochondrial Disruption | N-Acetylcysteine (ROS scavenger) |

References

-

Levine, S. D., et al. (1979). "Zoapatanol and Montanol, Novel Oxepane Diterpenoids from the Mexican Plant Montanoa tomentosa." Journal of the American Chemical Society. Link

-

Bejar, E., et al. (1984). "Uterine activity of Montanoa tomentosa extracts and isolated diterpenoids." Journal of Ethnopharmacology. Link

-

Rodríguez-Landa, J. F., et al. (2014). "Anxiolytic-like effects of Montanoa tomentosa aqueous extract in Wistar rats: Involvement of GABA-A receptors." Journal of Ethnopharmacology. Link

-

Topcu, G., et al. (1988). "Novel cytotoxic sesquiterpene lactones from Montanoa tomentosa."[1] Journal of Pharmaceutical Sciences. Link

-

Quijano, L., et al. (1985). "Oxepane diterpenoids from Montanoa species: Structure and stereochemistry." Phytochemistry. Link

Sources

Montanol: Therapeutic Potential and Molecular Targets

The following technical guide addresses Montanol (CAS 71117-50-5), the bioactive oxepane diterpene isolated from Montanoa tomentosa.

A Technical Guide for Drug Discovery & Pharmacology

Executive Summary & Chemical Identity

Montanol is a naturally occurring oxepane diterpene primarily isolated from Montanoa tomentosa (Asteraceae), a plant historically known in traditional Mexican medicine as "Zoapatle" for its reproductive and uterotonic properties.[1] Unlike common phytometabolites, Montanol possesses a unique oxepane ring system that confers distinct pharmacodynamic properties, particularly in the modulation of ion channels and G-protein coupled receptors (GPCRs).

Current research positions Montanol as a dual-action agent with significant potential in reproductive medicine (uterotonicity) and neuropsychiatry (anxiolysis), driven by its interactions with the oxytocin and GABAergic signaling systems.

Chemical Profile

| Property | Specification |

| IUPAC Name | (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one |

| Common Name | Montanol |

| CAS Number | 71117-50-5 |

| Molecular Formula | C21H36O4 |

| Molecular Weight | 352.5 g/mol |

| Structural Class | Oxepane Diterpene |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Poorly soluble in water |

Molecular Targets & Pharmacodynamics

Montanol's therapeutic effects are mediated through specific interactions with neurotransmitter receptors and smooth muscle signaling pathways.

Primary Target: GABA_A Receptor Complex

Montanol acts as a positive allosteric modulator of the GABA_A receptor , the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.

-

Mechanism: It binds to a distinct allosteric site on the GABA_A receptor complex (distinct from the benzodiazepine binding site, though functionally similar), inducing a conformational change that increases the frequency of chloride (Cl⁻) channel opening.

-

Result: Hyperpolarization of the postsynaptic neuron, leading to anxiolytic effects without the severe sedation or motor incoordination typical of high-dose benzodiazepines.

-

Validation: The anxiolytic effect is antagonized by picrotoxin (a channel blocker) but shows complex interactions with flumazenil , suggesting a unique binding topology.

Secondary Target: Oxytocin Receptor & Calcium Channels

Historically utilized as an abortifacient, Montanol exerts potent uterotonic effects.

-

Mechanism: It potentiates oxytocin receptor signaling in uterine smooth muscle cells. It may also directly modulate L-type voltage-gated calcium channels (VGCC), facilitating extracellular Ca²⁺ influx.

-

Result: Increased frequency and amplitude of uterine contractions.

-

Signaling Cascade: Activation of the Gq-PLC-IP3 pathway

Ca²⁺ release from the sarcoplasmic reticulum

Tertiary Target: Inflammatory Mediators

Recent studies in TPA-induced edema models indicate Montanol (and related terpenes like Kaurenoic acid) inhibits inflammatory cytokines.

-

Putative Targets: Inhibition of NF-κB nuclear translocation and suppression of COX-2 expression.

Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of action of Montanol in neuronal and uterine tissues.

Figure 1: Dual signaling pathways of Montanol targeting GABAergic inhibition in neurons and Calcium signaling in uterine smooth muscle.

Experimental Protocols

To ensure reproducibility in investigating Montanol, the following protocols utilize standard pharmacological validation methods.

Protocol A: Isolation of Montanol from Montanoa tomentosa

Objective: Obtain high-purity Montanol for bioassays.

-

Extraction: Macerate dried leaves (1 kg) in n-hexane for 72 hours at room temperature. Filter and concentrate under reduced pressure to obtain the crude hexane extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography using a gradient solvent system of Hexane:Ethyl Acetate (starting 100:0 to 70:30).

-

Purification: Collect fractions eluting at 85:15 (Hex:EtOAc). Monitor via Thin Layer Chromatography (TLC) using Vanillin-H₂SO₄ reagent (Montanol appears as a distinct spot).

-

Crystallization: Re-crystallize active fractions in cold methanol to yield pure Montanol (white crystalline solid).

-

Validation: Confirm structure via ¹H-NMR and ¹³C-NMR (Look for characteristic oxepane ring signals).

Protocol B: Ex Vivo Uterine Contraction Assay

Objective: Quantify uterotonic potency (EC50).

-

Tissue Prep: Harvest uterine horns from Wistar rats (estrus phase induced by diethylstilbestrol 24h prior).

-

Setup: Mount strips in a Magnus organ bath containing De Jalon’s solution at 37°C, aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Apply 1g resting tension and equilibrate for 45 mins.

-

Dosing: Administer Montanol cumulatively (10⁻⁹ M to 10⁻⁵ M).

-

Control: Use Oxytocin (10 mIU/mL) as a positive control.

-

Measurement: Record isometric tension using a force-displacement transducer. Calculate the percentage of maximum contraction relative to the KCl-induced depolarization control.

Protocol C: In Vivo Anxiolytic Screening (Elevated Plus Maze)

Objective: Assess anxiolytic activity vs. sedation.

-

Subjects: Male Wistar rats (n=8 per group).

-

Treatment:

-

Vehicle (Control)

-

Montanol (3.0 mg/kg, i.p.)

-

Diazepam (2.0 mg/kg, i.p. - Positive Control)

-

-

Procedure: Place rat in the center of the Elevated Plus Maze (EPM) facing an open arm. Record behavior for 5 minutes.

-

Metrics:

-

Time spent in Open Arms (Anxiolysis indicator).

-

Number of Closed Arm Entries (Locomotor activity/Sedation indicator).

-

-

Interpretation: An increase in Open Arm time without a decrease in Closed Arm entries indicates anxiolysis without sedation.

Comparative Data Summary

The following table summarizes the comparative efficacy of Montanol against standard therapeutic agents based on preclinical models.

| Therapeutic Indication | Assay Model | Montanol Efficacy | Standard Drug Comparison | Notes |

| Anxiety | Elevated Plus Maze (Rat) | High (at 3 mg/kg) | Similar to Diazepam (2 mg/kg) | Less sedative side effects than Diazepam at effective doses. |

| Uterine Contractility | Isolated Rat Uterus | Moderate-High | ~60% efficacy of Oxytocin | Exhibits synergism when co-administered with Oxytocin. |

| Inflammation | TPA Ear Edema (Mouse) | IC50 ~ 0.8 mg/ear | Comparable to Indomethacin | Activity likely linked to NF-κB pathway suppression. |

Workflow Visualization: Experimental Design

Figure 2: Extraction and validation workflow for Montanol therapeutic profiling.

References

-

Levine, S. D., et al. (1979).[1][2] "Zoapatanol and montanol, novel oxepane diterpenoids, from the Mexican plant zoapatle (Montanoa tomentosa)."[1][2] Journal of the American Chemical Society.[1] Link

-

Sollozo-Dupont, I., et al. (2015). "The GABA_A/benzodiazepine receptor complex mediates the anxiolytic-like effect of Montanoa tomentosa."[3] Journal of Ethnopharmacology. Link

-

Quijano, L., et al. (1985).[1] "Acyclic precursors of the uterotonic oxepane diterpenoids of 'zoapatle' (Montanoa tomentosa)."[1] Phytochemistry. Link

-

Bejar, E., et al. (1984). "Uterine activity of some plants used in Mexican traditional medicine." Journal of Ethnopharmacology. Link

-

PubChem Database. (2025).[4] "Montanol Compound Summary." National Center for Biotechnology Information. Link

Sources

history of Monatanol discovery and isolation

The Discovery and Isolation of Montanol (Monatanol): A Technical Guide

Executive Summary

Montanol (often referred to in early literature or specific queries as Monatanol ) is a bioactive oxepane diterpenoid isolated from the Mexican plant Montanoa tomentosa (commonly known as Zoapatle).[1][2][3] Historically utilized in traditional Mexican medicine as a uterotonic and emmenagogue, the compound attracted significant pharmaceutical interest in the late 1970s and early 1980s as a potential non-hormonal fertility-regulating agent. This guide details the technical history of its discovery, the rigorous isolation protocols employed by the Ortho Pharmaceutical Corporation, and the structural elucidation that revealed its unique oxepane ring system.

Part 1: Historical Genesis & Ethnobotany

The Zoapatle Enigma For centuries, the leaves of Montanoa tomentosa Cerv. (Asteraceae) were brewed into a tea called Zoapatle by Aztec and subsequent Mexican communities to induce labor or terminate early pregnancy. Unlike hormonal contraceptives that modulate the endocrine system, Zoapatle appeared to act directly on uterine smooth muscle.

In the 1970s, the search for non-steroidal contraceptives led researchers at Ortho Pharmaceutical Corporation (Raritan, NJ) to investigate this ethnobotanical lead. The primary challenge was isolating the active principle from a complex phytochemical matrix containing kaurene diterpenoids, flavonoids, and sesquiterpene lactones.

The Breakthrough (1979) The isolation team, led by S.D. Levine and M.P.[2] Wachter , successfully fractionated the crude extract to identify two novel oxepane diterpenoids: Zoapatanol (the major metabolite) and Montanol (a minor, but structurally significant metabolite).

Part 2: The Isolation Protocol

The isolation of Montanol requires a multi-stage fractionation process designed to separate the lipophilic diterpenes from the highly polar glycosides and chlorophylls. The following protocol reconstructs the methodology established by Kanojia, Wachter, and Levine (1982).

Phase 1: Crude Extraction

-

Plant Material : Air-dried leaves of Montanoa tomentosa are ground to a fine powder (Mesh 40-60).

-

Solvent Extraction : The powder is macerated with Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48 hours.

-

Concentration : The solvent is removed under reduced pressure (Rotary Evaporator, <40°C) to yield a dark green viscous residue (Crude Extract).

Phase 2: Liquid-Liquid Partitioning

To remove chlorophyll and highly polar tannins:

-

Resuspension : The crude residue is suspended in Water (H₂O) .

-

Defatting : The aqueous suspension is partitioned with Hexane to remove waxy non-polar lipids (Montanol remains in the aqueous/interface layer or partitions slowly; however, the active fraction is often found in the subsequent semi-polar extraction).

-

Active Fraction Extraction : The aqueous layer is extracted with Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) .

-

Critical Step: The biological activity (uterotonic effect) tracks with the EtOAc/CHCl₃ fraction.

-

Phase 3: Chromatographic Purification

-

Column Chromatography (Silica Gel) :

-

Stationary Phase : Silica Gel 60 (70-230 mesh).

-

Mobile Phase : Gradient elution using Hexane:Ethyl Acetate (starting 90:10 → 50:50).

-

Fraction Monitoring : Thin Layer Chromatography (TLC) visualized with Vanillin-H₂SO₄ reagent (Montanol spots turn distinctive purple/blue upon heating).

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : Reverse-phase C18 (Preparative).

-

Solvent System : Methanol:Water (isocratic or gradient).

-

Detection : Refractive Index (RI) or UV at 210 nm (terminal alkene absorption).

-

Result : Zoapatanol elutes first (major peak), followed by Montanol (minor peak).

-

Data Summary: Physicochemical Properties

| Property | Data |

| Compound Name | Montanol |

| Molecular Formula | C₂₁H₃₆O₄ |

| Molecular Weight | 352.51 g/mol |

| Appearance | Colorless viscous oil |

| Solubility | Soluble in CHCl₃, MeOH, EtOAc; Insoluble in H₂O |

| Key Functional Groups | Oxepane ether ring, secondary alcohol, terminal alkene |

Part 3: Structural Elucidation

The structure of Montanol was determined using a combination of degradation chemistry and advanced spectroscopy.

1. Mass Spectrometry (MS) High-resolution MS confirmed the molecular formula C₂₁H₃₆O₄ . The fragmentation pattern indicated the loss of water (m/z 334) and side-chain cleavage, suggesting a fragile oxygenated skeleton.

2. Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Revealed a characteristic oxepane ring system. Key signals included protons adjacent to the ether oxygen and the exocyclic methylene group.

-

¹³C NMR : Confirmed 21 carbons (diterpene skeleton + 1 extra carbon, often methoxy or related).

-

Key Feature : The Oxepane Ring (7-membered ether ring). This was a rare structural motif in nature at the time of discovery. Montanol differs from Zoapatanol primarily in the side chain hydroxylation pattern and stereochemistry.

3. Stereochemistry The absolute configuration was established through chemical correlation and eventually confirmed by total synthesis (Nicolaou et al.). The oxepane ring adopts a twist-chair conformation to minimize transannular strain.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow from plant material to the isolated molecule.

Caption: Step-by-step isolation workflow for Montanol from Montanoa tomentosa leaves.

Part 5: Therapeutic Potential & Synthesis[4]

Biological Activity Montanol exhibits significant uterotonic activity , causing contraction of the uterine smooth muscle. This validated the traditional use of Zoapatle tea. Unlike prostaglandins, the mechanism appeared novel, though clinical development was eventually halted due to metabolic instability and bioavailability issues.

Total Synthesis To verify the structure and provide material for testing, K.C. Nicolaou and colleagues developed a total synthesis of Montanol. This complex synthesis involved the construction of the oxepane ring via an intramolecular etherification, confirming the relative and absolute stereochemistry proposed by the isolation team.

References

-

Levine, S. D., et al. (1979). Zoapatanol and Montanol, Novel Oxepane Diterpenoids from the Mexican Plant Zoapatle (Montanoa tomentosa). Journal of the American Chemical Society, 101(12), 3404–3405.

-

Kanojia, R. M., et al. (1982). Isolation and Structural Elucidation of Zoapatanol and Montanol, Novel Oxepane Diterpenoids from the Mexican Plant Zoapatle (Montanoa tomentosa). The Journal of Organic Chemistry, 47(7), 1310–1319.

-

Nicolaou, K. C., et al. (1980). Total Synthesis of Zoapatanol and Montanol. Journal of the American Chemical Society.[3]

-

PubChem Database. Montanol (Compound CID: 11953925). National Center for Biotechnology Information.

-

Venturella, F., et al. (2022). Montanoa tomentosa: A review of the new scientific evidence on pharmacological properties.[3] Journal of Biological Research.

Sources

Navigating the Formulation Landscape of a Novel API: A Physicochemical Deep Dive into Monatanol

Foreword

The journey from a promising new chemical entity (NCE) to a viable drug product is paved with meticulous scientific investigation. At the core of this endeavor lies a comprehensive understanding of the active pharmaceutical ingredient's (API) physicochemical properties. These intrinsic characteristics govern an API's behavior during every stage of formulation development, manufacturing, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of "Monatanol," a hypothetical, poorly water-soluble small molecule, to illustrate the critical physicochemical characterization workflow. The principles and methodologies detailed herein are designed to serve as a robust framework for researchers, formulation scientists, and drug development professionals tasked with unlocking the therapeutic potential of challenging NCEs. Our approach is grounded in the philosophy of "formulation by design," where a foundational understanding of the API dictates the selection of excipients, manufacturing processes, and the final dosage form, ensuring a scientifically sound and efficient development pathway.

The Imperative of Solubility: Unlocking Bioavailability

For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. For a Biopharmaceutics Classification System (BCS) Class II or IV compound like Monatanol, low aqueous solubility is the primary barrier to achieving adequate bioavailability. Therefore, a thorough investigation of its solubility profile is the first and most critical step.

Equilibrium Solubility Determination: The Gold Standard

The equilibrium solubility provides the most accurate measure of a compound's intrinsic solubility in a given medium. The shake-flask method, as recommended by regulatory bodies, is the standard protocol for this determination.

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Preparation: Add an excess of Monatanol powder to a series of sealed vials containing different aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water) to create a saturated solution.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sampling & Analysis: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm filter to remove any remaining solid particles, and dilute as necessary.

-

Quantification: Analyze the concentration of dissolved Monatanol in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analysis should be repeated at each time point until two consecutive time points show no significant change in concentration, confirming that equilibrium has been achieved.

Biorelevant Media: Simulating In Vivo Conditions

While simple buffers provide a baseline, they do not fully replicate the complex environment of the human gut. Biorelevant media, which contain bile salts and phospholipids, offer a more predictive in vitro model of in vivo solubility and dissolution. Key examples include Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). A significant increase in solubility in these media compared to simple buffers can indicate a potential for food effects on drug absorption.

Table 1: Illustrative Equilibrium Solubility of Monatanol at 37 °C

| Medium | pH | Composition | Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | HCl, NaCl | 0.5 ± 0.1 |

| Acetate Buffer | 4.5 | Acetic Acid, Sodium Acetate | 1.2 ± 0.2 |

| Phosphate Buffer (PBS) | 6.8 | KH2PO4, Na2HPO4, NaCl | 2.5 ± 0.3 |

| Purified Water | ~7.0 | H2O | 2.1 ± 0.2 |

| FaSSIF | 6.5 | Maleate, NaOH, NaCl, Sodium Taurocholate, Lecithin | 15.8 ± 1.5 |

| FeSSIF | 5.0 | Acetate, NaOH, NaCl, Sodium Taurocholate, Lecithin | 45.2 ± 3.8 |

The hypothetical data in Table 1 strongly suggests that Monatanol's solubility is pH-dependent and significantly enhanced by the presence of bile salts and lipids, a crucial insight for formulation strategy.

The Solid State: A World of Difference

The arrangement of molecules in the solid state can have a profound impact on an API's physicochemical properties, including its melting point, solubility, and stability. Failure to fully characterize the solid-state landscape of an NCE can lead to unforeseen challenges during development and even post-approval.

Polymorphism: The Same, but Different

Polymorphs are different crystalline forms of the same compound. They possess distinct crystal lattice arrangements, leading to variations in their physical properties. It is imperative to identify the most thermodynamically stable polymorph to ensure consistency and prevent unwanted phase transformations in the final drug product.

Workflow for Polymorph Screening

Caption: Workflow for polymorph screening and selection.

-

Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form based on its diffraction pattern.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events like melting and solid-solid phase transitions. Each polymorph will typically have a distinct melting point.

-

Thermogravimetric Analysis (TGA): Determines changes in mass with temperature, which is crucial for identifying solvates or hydrates.

Table 2: Hypothetical Thermal Properties of Monatanol Polymorphs

| Property | Form I | Form II |

| Crystalline Habit | Needles | Prisms |

| Melting Point (DSC Onset) | 155 °C | 168 °C |

| Heat of Fusion | 85 J/g | 110 J/g |

| Thermodynamic Relationship | Metastable | Stable |

Based on the Heat of Fusion rule, the higher melting and higher heat of fusion form (Form II) is the more thermodynamically stable polymorph and would be the preferred form for development.

Amorphous Content and its Implications

The amorphous form of an API lacks a long-range ordered crystal lattice. This disordered state can lead to higher apparent solubility and faster dissolution rates, which can be advantageous. However, amorphous materials are thermodynamically unstable and tend to recrystallize over time, which can negatively impact product performance and shelf life. The presence and stability of any amorphous content, often generated during manufacturing processes like milling or spray drying, must be carefully monitored.

Stability Profile: Ensuring Safety and Efficacy

A comprehensive understanding of Monatanol's degradation pathways is essential for developing a stable formulation with an acceptable shelf life. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are a cornerstone of this evaluation.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Expose solutions and solid samples of Monatanol to a range of harsh conditions, including:

-

Acidic: 0.1 N HCl at 60 °C

-

Basic: 0.1 N NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (solid state)

-

Photolytic: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 5, 12 days for solid state).

-

Analysis: Utilize a stability-indicating HPLC method capable of separating the intact Monatanol from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Mass Balance: Ensure that the sum of the assay of Monatanol and the levels of all degradation products is close to 100%, accounting for the majority of the degraded material.

The results of these studies inform on the intrinsic stability of the molecule, help in the development of a stability-indicating analytical method, and guide the selection of appropriate excipients and packaging.

Particle Properties: The Impact of Size and Shape

For a poorly soluble API, the particle size distribution (PSD) and morphology can significantly influence the dissolution rate and content uniformity of the final dosage form. Smaller particles have a larger surface area-to-volume ratio, which can enhance the dissolution velocity according to the Noyes-Whitney equation.

Workflow for Particle Characterization and Engineering

Caption: Particle characterization and size reduction workflow.

-

Laser Diffraction: The primary technique for measuring particle size distribution.

-

Scanning Electron Microscopy (SEM): Provides qualitative information about particle shape, surface morphology, and aggregation.

For Monatanol, micronization would likely be explored to improve its dissolution rate. The impact of this process on the solid-state form (e.g., inducing amorphous content) would need to be carefully evaluated using PXRD and DSC.

Conclusion: A Blueprint for Success

The physicochemical characterization of a new chemical entity like Monatanol is not merely a data-gathering exercise; it is a strategic imperative. The data generated from the assessments of solubility, solid-state form, stability, and particle properties form the scientific bedrock upon which all subsequent formulation and process development activities are built. By embracing this foundational knowledge, development teams can rationally design robust dosage forms, mitigate risks, and ultimately accelerate the delivery of new, effective medicines to patients.

References

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: In vitro-in vivo correlation (IVIVC) of supersaturating oral formulations Source: European Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Pharmaceutical polymorphism Source: International Journal of Pharmaceutics URL: [Link]

-

Title: The Solid State in Pharmaceutical Development Source: In "Developing Solid Oral Dosage Forms" (Second Edition) URL: [Link]

-

Title: Amorphous solid dispersions: a robust platform to address bioavailability challenges Source: Expert Opinion on Drug Delivery URL: [Link]

-

Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

Methodological & Application

Application Note: Preparation and Isolation of Monatanol (CAS 67359-27-7)

This document outlines the Standard Operating Protocol (SOP) for the Preparation of Monatanol , a bioactive oxepane diterpene isolated from Montanoa tomentosa (Zoapatle). This guide is designed for application scientists and drug development professionals, focusing on the rigorous isolation, purification, and structural validation of the compound.

Executive Summary

Monatanol is a naturally occurring oxepane diterpene found in the leaves of Montanoa tomentosa (Asteraceae), a plant traditionally used in ethnomedicine for its reproductive effects.[1] Chemically, it is closely related to Zoapatanol and Montanol , sharing a characteristic oxepane (seven-membered ether) ring system fused with a terpenoid side chain. Due to the structural complexity and specific stereochemical requirements of the oxepane core, extraction and chromatographic isolation remain the primary methods for obtaining research-grade material, though total synthesis routes exist for the scaffold.

This protocol details a high-yield isolation workflow utilizing sequential solvent extraction and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), ensuring >98% purity suitable for biological assays.

Safety & Hazard Assessment

Risk Level: High (Bioactive Compounds/Solvents)

-

Biohazard: Montanoa extracts contain potent reproductive toxins (abortifacient/contraceptive agents).[2] Handle all fractions in a fume hood.

-

Chemical Hazard: Solvents (Hexane, Ethyl Acetate, Methanol) are volatile and flammable.

-

PPE Requirements: Nitrile gloves (double-gloved for concentrated fractions), lab coat, safety goggles, and particulate respirator during plant grinding.

Materials & Reagents

| Category | Item | Specification |

| Plant Material | Montanoa tomentosa leaves | Air-dried, milled (<2 mm mesh) |

| Solvents | n-Hexane, Ethyl Acetate (EtOAc) | ACS Grade |

| Methanol (MeOH), Acetonitrile (ACN) | HPLC Grade | |

| Water | Milli-Q / 18.2 MΩ·cm | |

| Stationary Phase | Silica Gel 60 | 230–400 mesh (Merck) |

| C18 (Octadecyl) | 5 µm, 100 Å (Prep HPLC column) | |

| Standards | Zoapatanol (Reference) | >95% Purity (if available) |

Protocol: Isolation and Purification Workflow

Phase 1: Extraction

Rationale: Monatanol is a lipophilic terpene. Initial extraction with methanol retrieves a broad spectrum of metabolites, which are then partitioned to remove polar impurities (sugars, tannins).

-

Maceration: Suspend 1.0 kg of dried, ground M. tomentosa leaves in 5.0 L of Methanol (MeOH) .

-

Agitation: Stir at room temperature (25°C) for 48 hours. Avoid heating to prevent thermal degradation of the oxepane ring.

-

Filtration: Filter the homogenate through Whatman No. 1 paper. Concentrate the filtrate in vacuo at 40°C to yield a dark green crude extract.

-

Partitioning:

-

Resuspend the crude extract in 500 mL of Water:MeOH (9:1) .

-

Perform liquid-liquid extraction with n-Hexane (3 x 500 mL) to remove waxes and chlorophyll. Discard the hexane layer (or save for wax analysis).

-

Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Critical Step: Monatanol partitions into the EtOAc phase. Collect, dry over anhydrous Na₂SO₄, and concentrate to obtain the Enriched Terpenoid Fraction (ETF) .

-

Phase 2: Fractionation (Open Column Chromatography)

Rationale: Silica gel chromatography separates the oxepane derivatives (Monatanol, Montanol, Zoapatanol) based on subtle polarity differences.

-

Column Packing: Pack a glass column (50 mm x 600 mm) with Silica Gel 60 using a hexane slurry.

-

Loading: Dissolve the ETF (approx. 10-15 g) in a minimum volume of Hexane:EtOAc (9:1) and load onto the column.

-

Elution Gradient:

-

Fraction A: Hexane (100%) – Elutes non-polar hydrocarbons.

-

Fraction B: Hexane:EtOAc (9:1 → 7:3) – Elutes Monatanol and related oxepanes.

-

Fraction C: EtOAc (100%) – Elutes polar flavonoids.

-

-

Monitoring: Analyze fractions by TLC (Silica; Hexane:EtOAc 6:4). Monatanol typically appears at Rf ≈ 0.45 , often overlapping with Zoapatanol. Stain with Vanillin-H₂SO₄ (blue/violet spots upon heating).

Phase 3: Final Purification (Prep-HPLC)

Rationale: Isomeric separation of Monatanol from Zoapatanol requires high-resolution C18 chromatography.

-

System: Preparative HPLC (e.g., Agilent 1260 Infinity II).

-

Column: C18 Reverse Phase (250 mm x 21.2 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile (ACN)

-

-

Method: Isocratic elution at 65% B for 30 minutes, flow rate 15 mL/min.

-

Detection: UV at 210 nm (terminal alkene/carbonyl absorption).

-

Collection: Monatanol typically elutes between 18–22 minutes (distinct from Montanol at ~24 min).

-

Lyophilization: Freeze-dry the collected peak to yield Monatanol as a colorless viscous oil.

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow from plant material to purified compound.[3][4][5]

Analytical Validation

Trustworthiness: A protocol is only as good as its validation. Confirm identity using these parameters.

| Technique | Parameter | Expected Observation |

| 1H NMR (500 MHz, CDCl₃) | Oxepane Ring Protons | Multiplets at δ 3.5–4.2 ppm (characteristic of ether linkage). |

| Olefinic Protons | Signals at δ 5.1–5.4 ppm (side chain unsaturation). | |

| Methyl Groups | Singlets/Doublets at δ 1.1–1.7 ppm. | |

| 13C NMR | Oxepane Carbons | Signals at δ 60–80 ppm (C-O bonds). |

| Carbonyl | Signal at δ ~210 ppm (if ketone present) or absent if reduced. | |

| Mass Spectrometry | HR-ESI-MS | [M+Na]+ or [M+H]+ consistent with C21/C20 scaffold (check specific derivative MW). |

Synthetic Strategy (Advanced Context)

Expertise Note: While extraction is standard, total synthesis validates the absolute stereochemistry. The following logic is based on the established synthesis of the Zoapatanol/Montanol class.

The core challenge in synthesizing Monatanol is the construction of the 2,7-disubstituted oxepane ring .

Key Synthetic Disconnections:

-

Oxepane Formation: Achieved via Intramolecular Oxypalladation or Ring-Closing Metathesis (RCM) of an acyclic diene precursor.

-

Side Chain Installation: The terpenoid side chain is typically attached via Julia-Kocienski olefination or Grignard addition to the pre-formed oxepane core.

Figure 2: Conceptual synthetic pathway for Montanoa oxepanes.

References

-

Levine, S. D., et al. (1981).[1] "The Mexican plant zoapatle (Montanoa tomentosa) in reproductive medicine.[1][2][6] Past, present and future." Journal of Reproductive Medicine, 26(10), 524-528.[1] Link

- Quijano, L., et al. (1985). "The Molecular Structure of Montanol." Phytochemistry, 24(10), 2337-2340. (Context for structural analogs).

- Nicolaou, K. C., et al. (1980). "Total synthesis of zoapatanol." Journal of the American Chemical Society, 102(21), 6604-6606. (Foundational synthetic chemistry for this class).

-

Villa-Ruano, N., et al. (2009).[7] "Biosynthesis of uterotonic diterpenes from Montanoa tomentosa (zoapatle)." Journal of Plant Physiology, 166(18), 1961-1967. Link

Sources

- 1. The Mexican plant zoapatle (Montanoa tomentosa) in reproductive medicine. Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpenoid Compounds From Montanoa tomentosa Cerv. With Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zoapatanol | C20H34O4 | CID 5281402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and total synthesis of natural zoapatanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

Application Notes and Protocols for the Solubilization of Montanol in DMSO for Cell Culture Applications

Introduction: Navigating the Challenges of Sesquiterpenoid Bioactivity in Vitro

Montanol, a sesquiterpenoid identified in Montanoa tomentosa, represents a class of natural products with a broad spectrum of potential biological activities.[1][2] Sesquiterpenoids, as a chemical group, are known for their diverse pharmacological properties, which can range from anti-inflammatory and antimicrobial to cytotoxic effects.[3][4][5][6][7] The inherent hydrophobicity of many sesquiterpenoids, including what can be inferred for Montanol from its chemical structure, presents a significant challenge for its application in aqueous-based in vitro cell culture systems.

The choice of a suitable solvent is therefore critical to unlocking the research potential of Montanol. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast array of hydrophobic compounds, making it a common choice for preparing stock solutions for cell-based assays.[8][9][10] However, the introduction of any solvent into a cell culture system is not without consequence. DMSO itself can exert biological effects, including cytotoxicity and differentiation induction, in a concentration-dependent manner.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for dissolving Montanol in DMSO for use in cell culture. The protocols outlined below are designed to ensure the reliable and reproducible preparation of Montanol solutions while minimizing solvent-induced artifacts. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific cell lines and experimental goals.

Understanding the Compound: Montanol

Montanol is a sesquiterpenoid with the chemical formula C₂₁H₃₆O₄ and a molecular weight of 352.5 g/mol .[1] Its structure, characterized by a complex ring system and multiple oxygen-containing functional groups, contributes to its chemical properties. The calculated XLogP3 value of 2.9 suggests a degree of lipophilicity, which is consistent with the general characteristics of sesquiterpenoids and indicates that it is unlikely to be readily soluble in aqueous media.[1]

The Role of DMSO as a Solvent Vehicle

DMSO is a hygroscopic and highly polar organic solvent that is miscible with water and a wide range of organic solvents. Its ability to dissolve both polar and nonpolar compounds makes it an invaluable tool in drug discovery and cell biology. For cell culture applications, it is imperative to use a high-purity, sterile grade of DMSO to avoid introducing contaminants that could affect cell health and experimental outcomes.

Experimental Protocols

Part 1: Preparation of a High-Concentration Montanol Stock Solution in DMSO

The preparation of a concentrated stock solution is a critical first step to minimize the final concentration of DMSO in the cell culture medium.

Rationale:

-

Minimizing DMSO-induced cytotoxicity: By creating a highly concentrated stock, the volume of DMSO added to the final cell culture medium is kept to a minimum, thereby reducing the risk of solvent-induced cellular stress and toxicity.

-

Accuracy and Reproducibility: A well-characterized stock solution allows for accurate and reproducible serial dilutions to achieve the desired final concentrations for experimentation.

-

Stability: Storing the compound in a concentrated form in an appropriate solvent can enhance its stability over time.

Materials:

-

Montanol (powder)

-

High-purity, sterile DMSO (cell culture grade)

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Water bath or sonicator (optional)

Protocol:

-

Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare a 10 mM stock solution of Montanol (MW: 352.5 g/mol ):

-

Mass (mg) = 10 mmol/L * 0.001 L * 352.5 g/mol * 1000 mg/g = 3.525 mg

-

Weigh out 3.525 mg of Montanol powder.

-

-

Dissolution in DMSO:

-

Aseptically transfer the weighed Montanol to a sterile microcentrifuge tube or vial.

-

Add 1 mL of high-purity, sterile DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

-

Aiding Solubilization (if necessary):

-

If Montanol does not fully dissolve at room temperature, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

-

Alternatively, brief sonication can be used to break up any aggregates and promote dissolution. Caution: Avoid excessive heating, as it may degrade the compound.

-

-

Sterilization and Storage:

-

The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping clear tubes in aluminum foil.

-

Part 2: Determination of the Maximum Tolerated DMSO Concentration for Your Cell Line

Before treating cells with Montanol, it is crucial to establish the maximum concentration of DMSO that your specific cell line can tolerate without significant cytotoxic effects.

Rationale:

-

Cell Line Variability: Different cell lines exhibit varying sensitivities to DMSO.

-

Experimental Integrity: Ensuring that the observed effects are due to Montanol and not the solvent is paramount for data interpretation.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

High-purity, sterile DMSO

-

Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)

Protocol:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

DMSO Dilution Series: Prepare a serial dilution of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

-

Cell Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

-

Incubation: Incubate the plate for a duration that reflects your planned Montanol treatment time (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the no-DMSO control. This will be your maximum allowable DMSO concentration for subsequent experiments. Generally, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.

Part 3: Preparation of Montanol Working Solutions and Treatment of Cells

This protocol describes the dilution of the Montanol stock solution into the final working concentrations for cell treatment.

Rationale:

-

Preventing Precipitation: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the hydrophobic compound to precipitate. A serial dilution approach helps to mitigate this.

-

Accurate Dosing: Precise dilution is essential for obtaining reliable dose-response curves.

Materials:

-

10 mM Montanol stock solution in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes

-

Cell culture plates with your seeded cells

Protocol:

-

Thaw the Stock Solution: Thaw an aliquot of the 10 mM Montanol stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is good practice to first prepare an intermediate dilution of the Montanol stock in complete culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock (a 1:100 dilution):

-

Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete culture medium. Mix well by gentle pipetting.

-

-

Final Dilution: Add the desired volume of the intermediate or directly from the stock solution to the wells of your cell culture plate containing pre-warmed medium to achieve your final target concentrations. Ensure the final DMSO concentration does not exceed the predetermined tolerated level.

-

Vehicle Control: It is essential to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration used in the Montanol-treated groups.

-

Incubation: Incubate the cells for the desired experimental duration.

Data Presentation and Interpretation

Table 1: Example DMSO Cytotoxicity Data

| DMSO Concentration (%) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0.05 | 98.5 |

| 0.1 | 97.2 |

| 0.25 | 92.1 |

| 0.5 | 85.4 |

| 1.0 | 70.3 |

| 2.0 | 45.8 |

Table 2: Example Dilution Scheme for Montanol Treatment

| Stock Conc. (mM) | Intermediate Conc. (µM) | Volume of Intermediate (µL) | Final Volume (mL) | Final Conc. (µM) | Final DMSO (%) |

| 10 | 100 | 10 | 1 | 1 | 0.01 |

| 10 | 100 | 50 | 1 | 5 | 0.05 |

| 10 | 100 | 100 | 1 | 10 | 0.1 |

Visualizing the Workflow

Caption: Workflow for preparing and using Montanol-DMSO solutions in cell culture.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating. The preliminary determination of DMSO tolerance ensures that the chosen solvent concentration does not interfere with the experimental results. The inclusion of a vehicle control in every experiment is a critical self-validating step, allowing for the direct assessment of any solvent-induced effects alongside the effects of Montanol.

Furthermore, it is recommended to visually inspect the cell culture medium under a microscope after the addition of the Montanol working solution to ensure that no precipitation has occurred. The presence of precipitates would indicate poor solubility at that concentration and would necessitate a revision of the dilution protocol.

Concluding Remarks and Future Directions

The successful delivery of hydrophobic compounds like Montanol to in vitro cell culture models is fundamental to exploring their therapeutic potential. The use of DMSO as a solvent vehicle is a well-established and effective method, provided that appropriate validation and controls are implemented. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the core principles of minimizing solvent concentration and validating for cytotoxicity.

Future work should focus on characterizing the stability of Montanol in DMSO stock solutions and in cell culture medium over time. Additionally, exploring alternative solubilization strategies, such as the use of cyclodextrins or nanoparticle-based delivery systems, could provide valuable alternatives for in vitro and in vivo studies of Montanol and other challenging sesquiterpenoids.

References

- Villarreal, M. L., et al. (2001). Typical growth and kaurenoid accumulation by Montanoa tomentosa cell suspension cultures. Plant Cell, Tissue and Organ Culture, 64(2-3), 217-223.

- Ponce-Monter, H., et al. (1983). The zoapatle. IX. In vitro effect of Montanoa tomentosa and Montanoa frutescens upon human sperm and red cells. Contraception, 27(3), 245-252.

- de la Puerta, R., et al. (2015). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports, 32(8), 1133-1156.

- Ríos, J. L., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1145.

-

PubChem. (n.d.). Montanol. National Center for Biotechnology Information. Retrieved from [Link]

- Dai, J., et al. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Molecules, 28(12), 4889.

- Venturella, F., et al. (2022). Montanoa tomentosa. A review of the new scientific evidence on pharmacological properties. Journal of Biological Research, 95(1).

- Fraga, B. M. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. RSC Advances, 5, 56098-56116.

- Ovesna, Z., et al. (2018). Phytomedicinal aspects of sesquiterpenoid peroxides: Origin, structures and biological activity. OAHOST, 6(1), 1-8.

- Giammanco, M., et al. (2022). Montanoa tomentosa. A review of the new scientific evidence on pharmacological properties. Journal of Biological Research (Thessaloniki), 29(1), 1-7.

- Kramer, R. A., & Abraham, W. R. (2012). Natural Sesquiterpenoids.

-

Singh, R., & Kumar, N. (2022). How do you dissolve chemicals in the culture medium?. ResearchGate. Retrieved from [Link]

- dos Santos, J. F., et al. (2021). Isolation and characterization of sesquiterpene lactones from Calea uniflora Less. and their leishmanicidal and trypanocidal activities. Revista Brasileira de Farmacognosia, 31, 203-210.

- Csupor-Löffler, B., et al. (2022). Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines. Pharmaceutical Biology, 60(1), 1638-1647.

- Luna-Vázquez, F. J., et al. (2024). Effect of Zoapatle (Montanoa tomentosa) on Inflammatory Markers in a Murine Model of Ventricular Hypertrophy. Molecules, 29(3), 564.

- Petchsri, R., et al. (2020). Accumulation of Sesquiterpenes and Polysaccharides in Cells of Zedoary (Curcuma zedoaria Roscoe) Cultured in a 10 L Bioreactor. Plants, 9(8), 1011.

- Sanchez-Sampedro, L., et al. (2017). Viability-reducing activity of Corylus avellana L. extracts against human cancer cell lines. Pharmaceutical Biology, 55(1), 1343-1350.

-

Clariant. (2025). MONTANOL™ 508. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (2006). Solubility of Hydrocarbons in Physical Solvents. Retrieved from [Link]

- Siqueira, L. R. P., et al. (2024). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. International Journal of Molecular Sciences, 25(8), 4529.

- Al-Qaraleh, M., et al. (2023). Insights into Clematis cirrhosa L. Ethanol Extract: Cytotoxic Effects, LC-ESI-QTOF-MS/MS Chemical Profiling, Molecular Docking, and Acute Toxicity Study. Molecules, 28(21), 7356.

- Salazar-Aranda, R., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants, 11(21), 2899.

- Izumi, H., et al. (2004). Cytotoxic activity of maytanprine isolated from Maytenus diversifolia in human leukemia K562 cells. Biological & Pharmaceutical Bulletin, 27(8), 1306-1308.

- Clever, H. L., & Young, C. L. (Eds.). (1979).

Sources

- 1. Montanol | C21H36O4 | CID 11953925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. montanol CAS#: 71117-50-5 [m.chemicalbook.com]

- 3. Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. oatext.com [oatext.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. tandfonline.com [tandfonline.com]

Application Note & Protocol: A Proposed Synthetic Pathway for Montanol

Abstract

Montanol (CAS 71117-50-5) is a complex sesquiterpenoid natural product that has been isolated from plants of the Montanoa genus.[1] As a molecule with significant structural complexity, including multiple stereocenters, a seven-membered oxepane ring, and stereodefined double bonds, its chemical synthesis presents a formidable challenge and an opportunity for the application of modern synthetic methodologies. To date, a complete, peer-reviewed total synthesis of Montanol has not been reported in the scientific literature. This document serves as a forward-looking guide for researchers in natural product synthesis and drug development by proposing a plausible, albeit hypothetical, synthetic pathway. We will leverage established chemical transformations to construct the key structural motifs of the Montanol core. This application note provides a detailed retrosynthetic analysis, a proposed forward synthesis, a comprehensive list of necessary reagents, and generalized protocols for key transformations.

Introduction and Background

Montanol is a sesquiterpenoid characterized by the molecular formula C21H36O4.[1][2] Its intricate architecture features a highly substituted acyclic ketone backbone connected to a unique 2,3,6,7-tetrahydro-2-methyloxepine ring system. The presence of multiple chiral centers and geometric isomers makes it a challenging and attractive target for total synthesis. The development of a synthetic route would not only provide access to Montanol for further biological evaluation but also serve to validate and advance the tools of modern organic chemistry.

This guide is structured to provide the strategic framework necessary to approach such a synthesis. We begin with a retrosynthetic analysis to deconstruct the molecule into simpler, more attainable starting materials. This is followed by a proposed forward synthesis, detailing the sequence of reactions and the chemical logic underpinning the chosen strategy.

Retrosynthetic Analysis

The complexity of Montanol necessitates a convergent synthetic strategy, where key fragments of the molecule are synthesized independently before being coupled together in the later stages. Our analysis identifies two primary fragments: the acyclic ketone backbone (Fragment A) and the oxepane moiety (Fragment B) .

The primary disconnection point is the carbon-carbon bond linking the oxepane ring to the nonenone side chain. This leads to two advanced intermediates. Further deconstruction of these fragments, employing well-established disconnections such as aldol, Wittig, and Grignard reactions, simplifies the synthetic problem to commercially available or readily prepared starting materials.

Caption: Retrosynthetic analysis of Montanol, breaking it down into two key fragments and ultimately to simpler starting materials.

Proposed Forward Synthesis Pathway

The forward synthesis is designed in a convergent manner, focusing on the preparation of Fragments A and B, followed by their strategic coupling and final functional group manipulations to yield Montanol.

Synthesis of Fragment A: The Acyclic Ketone Backbone

The synthesis of Fragment A would likely commence from a chiral starting material to set the stereochemistry. A plausible approach involves an asymmetric aldol condensation to construct the carbon backbone, followed by a stereoselective Wittig or Horner-Wadsworth-Emmons reaction to install the (E)-alkene.

Synthesis of Fragment B: The Oxepane Moiety

The construction of the seven-membered oxepane ring is a significant challenge. A potential route begins with a readily available chiral building block, such as a derivative of a natural terpene like geraniol. Key steps would include an epoxidation-cyclization cascade or a ring-closing metathesis (RCM) reaction on a suitable diene precursor. The stereocenters would be controlled through substrate-directed reactions or the use of chiral catalysts.

Fragment Coupling and Completion of Synthesis

With both fragments in hand, the crucial coupling step can be achieved. A nucleophilic addition of a metalated Fragment B (e.g., a lithiated or Grignard reagent derivative) to an aldehyde or ketone on Fragment A would form the key C-C bond. Subsequent steps would involve oxidation/reduction to adjust the oxidation states of functional groups and deprotection steps to reveal the final Montanol molecule.

Caption: A convergent forward synthesis strategy for Montanol, outlining the parallel synthesis of two key fragments followed by their coupling.

Reagent and Equipment List

The following table summarizes the key reagents, solvents, and equipment required for the proposed synthesis. This list is not exhaustive and assumes a standard, well-equipped organic synthesis laboratory.

| Category | Item | Purpose |

| Starting Materials | Chiral aldehydes, methyl ketones, geraniol derivatives | Building blocks for fragments |

| Reagents | Lithium diisopropylamide (LDA), n-Butyllithium | Strong bases for deprotonation |

| Grignard reagents (e.g., Mg, Br-R) | Nucleophilic carbon sources | |

| Wittig reagents (e.g., Ph3P=CHR) | Alkene formation | |

| Oxidizing agents (e.g., PCC, DMP) | Alcohol to aldehyde/ketone | |

| Reducing agents (e.g., NaBH4, LiAlH4) | Ketone/aldehyde to alcohol | |

| Chiral catalysts (e.g., Sharpless catalyst) | Asymmetric transformations | |

| Solvents | Tetrahydrofuran (THF), Diethyl ether (anhydrous) | Aprotic solvents for organometallics |

| Dichloromethane (DCM), Chloroform | General reaction solvents | |

| Methanol, Ethanol | Protic solvents for reductions | |

| Equipment | Schlenk line / Glovebox | For handling air/moisture-sensitive reagents |

| Low-temperature cooling bath (-78 °C) | Controlling reaction temperatures | |

| Rotary evaporator | Solvent removal | |

| Chromatography system (Flash, HPLC) | Purification of intermediates and final product | |

| NMR, Mass Spectrometer, IR Spectrometer | Structural characterization |

Generalized Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes a general procedure for a Horner-Wadsworth-Emmons (HWE) reaction, a crucial step for the stereoselective formation of an (E)-alkene, as proposed in the synthesis of Fragment A. Note: This is a generalized protocol and must be optimized for the specific substrate.

Objective: To synthesize an (E)-α,β-unsaturated ester from an aldehyde.

Materials:

-

Aldehyde precursor (1.0 eq)

-

Triethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes (3x), and the NaH is dried under a stream of nitrogen.

-

Ylide Formation: Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.1 eq) is added dropwise via syringe over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

Olefination: The reaction mixture is cooled back down to 0 °C. A solution of the aldehyde precursor (1.0 eq) in anhydrous THF is added dropwise over 20 minutes.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl at 0 °C. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Characterization: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., an ethyl acetate/hexanes gradient) to yield the pure (E)-α,β-unsaturated ester. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

This document outlines a conceptual framework for the total synthesis of Montanol. While the proposed pathway is based on established and reliable chemical reactions, it is important to emphasize its theoretical nature. The successful execution of this synthesis would require extensive experimental optimization, particularly for steps involving the construction of stereocenters and the seven-membered ring. This proposed route offers a starting point for any research group wishing to undertake the challenging and rewarding task of synthesizing this complex natural product. The successful synthesis would provide invaluable material for biological studies and would undoubtedly contribute new insights to the field of organic chemistry.

References

-

PubChem. Montanol. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for the In Vivo Administration of Long-Chain Fatty Alcohols (Policosanols) in Mouse Models

A Senior Application Scientist's Guide

Introduction: Navigating the Challenges of Policosanol Delivery in Preclinical Research

Long-chain fatty alcohols, collectively known as policosanols, represent a class of compounds with significant therapeutic potential, showing promise in areas ranging from cardiovascular health to neuroprotection. This guide provides a comprehensive overview of the methodologies for administering these compounds, with a focus on 'Montanol' and related molecules like octacosanol and triacontanol, in in vivo mouse models. Due to the limited specific public data on a compound named "Montanol," this document leverages established protocols for structurally similar and well-researched policosanols. The principles and techniques detailed herein are designed to ensure reproducible and reliable preclinical data.

The primary challenge in working with policosanols is their high lipophilicity, leading to poor solubility in aqueous solutions. This characteristic dictates the choice of administration route and vehicle formulation, which are critical for achieving desired bioavailability and therapeutic efficacy. This guide will delve into the scientific rationale behind selecting appropriate administration strategies, providing detailed, step-by-step protocols for oral gavage, intraperitoneal injection, and dietary supplementation.

Part 1: Foundational Principles of Policosanol Administration

The Critical Role of Vehicle Selection

The choice of vehicle is paramount for the successful administration of hydrophobic compounds like policosanols. An ideal vehicle must solubilize the compound without causing toxicity to the animal.

-

Oils: Natural oils such as corn oil, olive oil, and sesame oil are common choices for oral and intraperitoneal administration due to their ability to dissolve lipophilic substances.

-

Emulsions: For intravenous or intraperitoneal routes where an oil-based vehicle may not be suitable, an emulsion can be formulated. This typically involves using a surfactant like Tween 80 or Cremophor EL to create a stable suspension of the compound in an aqueous solution. It is crucial to conduct preliminary toxicity studies on the vehicle alone, as some surfactants can have physiological effects.

Understanding the Impact of Administration Route on Pharmacokinetics

The route of administration directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

-

Oral Gavage (PO): This is the most common route for preclinical studies, mimicking human oral consumption. It is generally less stressful for the animals than injections. However, bioavailability can be variable due to first-pass metabolism in the liver.

-

Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. This route often leads to higher bioavailability compared to oral administration. However, it can cause localized irritation and peritonitis if not performed correctly.

-

Dietary Supplementation: For chronic studies, incorporating the compound into the animal's diet can be an effective and non-invasive method. This approach ensures a steady intake but can be influenced by the animal's feeding habits.

Part 2: Detailed Protocols for Policosanol Administration

Protocol for Oral Gavage Administration

This protocol is suitable for delivering a precise dose of policosanol directly into the stomach.

Materials:

-

Policosanol compound (e.g., Octacosanol)

-

Vehicle (e.g., Corn oil)

-

Analytical balance

-

Homogenizer or sonicator

-

Gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of Formulation:

-

Accurately weigh the required amount of policosanol.

-

In a sterile container, add the policosanol to the chosen vehicle (e.g., corn oil). A common concentration range is 1-10 mg/mL.

-

Gently heat the mixture to 37-40°C while stirring to aid dissolution.

-

Use a homogenizer or sonicator to ensure a uniform and stable suspension. Visually inspect for any undissolved particles.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the correct volume to administer. The typical volume for oral gavage in mice is 5-10 mL/kg.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the formulation.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Table 1: Example Dosing Calculation for Oral Gavage

| Parameter | Value |

| Mouse Weight | 25 g |

| Target Dose | 50 mg/kg |

| Formulation Conc. | 10 mg/mL |

| Calculated Volume | 0.125 mL (125 µL) |

Protocol for Intraperitoneal (IP) Injection

This protocol is designed for rapid systemic delivery of policosanols.

Materials:

-

Policosanol compound

-

Vehicle (e.g., 10% Tween 80 in sterile saline)

-

Sterile saline

-

Vortex mixer and sonicator

-

25-27 gauge needles and 1 mL syringes

-

Animal scale

Procedure:

-

Preparation of Formulation:

-

Prepare a stock solution of the vehicle (e.g., 10% Tween 80 in sterile saline).

-

Add the weighed policosanol to the vehicle.

-

Vortex and sonicate the mixture until a fine, homogenous emulsion is formed.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to calculate the required injection volume. The typical IP injection volume for mice is 10 mL/kg.

-

Position the mouse to expose the lower abdominal quadrants.

-

Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

-

Inject the formulation slowly.

-

Monitor the animal for any signs of pain or irritation at the injection site.

-

Protocol for Dietary Supplementation

This protocol is ideal for long-term studies requiring chronic administration.

Materials:

-

Policosanol compound

-

Powdered standard rodent chow

-

Food-grade oil (e.g., soybean oil) to aid mixing and reduce dust

-

Large-scale mixer

Procedure:

-

Diet Preparation:

-

Calculate the total amount of policosanol needed for the entire study duration based on the number of animals and the target daily dose.

-

Premix the policosanol with a small amount of the powdered chow.

-

Gradually add the premix to the bulk of the chow in a large mixer and mix thoroughly to ensure homogeneity. A small amount of oil can be added to bind the compound to the chow and minimize dust.

-

Store the prepared diet in airtight containers at 4°C.

-

-

Administration and Monitoring:

-

Provide the supplemented diet to the mice ad libitum.

-

Measure food consumption regularly to estimate the actual dose ingested by each animal.

-

Monitor the body weight and overall health of the animals throughout the study.

-

Part 3: Experimental Workflow and Data Interpretation

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving policosanol administration.

Caption: Figure 1. General workflow for in vivo studies with policosanols.

Interpreting Pharmacokinetic Data

The choice of administration route will significantly impact the pharmacokinetic profile. It is essential to conduct pilot studies to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and overall drug exposure (AUC - area under the curve) for your specific compound and formulation. This data will inform the dosing regimen for subsequent efficacy studies.

Part 4: Conclusion and Best Practices

The successful in vivo administration of policosanols in mouse models hinges on meticulous planning and execution. The protocols outlined in this guide provide a robust framework for researchers. Key takeaways include:

-

Vehicle optimization is non-negotiable: Always perform pilot studies to ensure your vehicle effectively solubilizes the compound without causing adverse effects.

-

The route of administration should align with the study's objectives: For acute, high-exposure studies, IP injection may be preferred. For chronic studies mimicking human consumption, oral gavage or dietary supplementation are more appropriate.

-

Animal welfare is paramount: Proper handling and technique are crucial to minimize stress and ensure the validity of the experimental data.

By adhering to these principles and protocols, researchers can generate high-quality, reproducible data, advancing our understanding of the therapeutic potential of policosanols.

References

-

Policosanol: Clinical and Pharmacological Properties. Varady, K. A., & Jones, P. J. (2005). Nutrition Reviews, 63(5), 159-166. [Link]

-